4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
Description
Properties
CAS No. |
104080-51-5 |
|---|---|
Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,7-9,11,13H,6,10H2,1-2H3 |
InChI Key |
SURCJEHWQBKDFS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=CCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The introduction of the dimethyl(phenyl)silyl group into the butenol framework is frequently achieved through silylation reactions. One approach involves treating enolates or enols with dimethyl(phenyl)silyl halides under basic conditions. For instance, the reaction of 3-buten-1-ol with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine generates the target compound via nucleophilic substitution.
Reaction Conditions and Optimization
- Temperature : Reactions are typically conducted at −20°C to 0°C to minimize side reactions such as oligomerization.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred due to their ability to stabilize reactive intermediates.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating interfacial interactions.
A representative procedure involves the dropwise addition of diisopropyl azodicarboxylate to a mixture of 3-buten-1-ol and dimethyl(phenyl)silyl chloride in THF at −20°C, followed by gradual warming to room temperature. This method yields 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol in 55% yield after chromatographic purification.
Characterization Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 5.93–5.81 (m, 1H, CH=CH$$2$$), 4.16 (t, $$J = 6.6$$ Hz, 2H, OCH$$2$$), 2.63–2.55 (m, 2H, CH$$2$$CH=CH$$_2$$).
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 134.5 (C=CH$$2$$), 68.6 (OCH$$2$$), 33.3 (CH$$2$$CH=CH$$_2$$).
Peterson Elimination for Double Bond Formation
The Peterson elimination is a pivotal step in constructing the α,β-unsaturated silyl ether intermediate, which is subsequently reduced to the allylic alcohol. This method involves the reaction of β-hydroxysilanes with aldehydes or ketones under acidic or basic conditions, leading to the formation of a double bond via syn-elimination.
Mechanistic Insights
- Nucleophilic Addition : A β-hydroxysilane reacts with an aldehyde to form a hemiketal intermediate.
- Elimination : The intermediate undergoes elimination of silanol (Si(OH)R$$_2$$), producing the α,β-unsaturated carbonyl compound.
- Reduction : The carbonyl group is reduced to a hydroxyl group using agents like sodium borohydride (NaBH$$_4$$).
In a documented procedure, 3-(dimethyl(phenyl)silyl)pent-4-en-2-ol reacts with (E)-3-phenylprop-2-enal under BF$$3$$·OEt$$2$$ catalysis, yielding the dihydropyran precursor in 79% yield. Subsequent hydrolysis and reduction afford this compound with >95:5 diastereoselectivity.
Computational Validation
Density functional theory (DFT) studies reveal a low energy barrier ($$ΔG^\ddagger = 2.7$$ kcal/mol) for the silyl-Prins cyclization step, corroborating the experimental feasibility of this pathway.
Silyl-Prins Cyclization
Silyl-Prins cyclization offers a stereocontrolled route to cyclic silyl ethers, which can be hydrolyzed to yield the target alcohol. This method involves the acid-catalyzed reaction of allylsilyl alcohols with aldehydes, forming oxocarbenium intermediates that undergo cyclization.
Key Steps
- Oxocarbenium Formation : Protonation of the aldehyde generates an electrophilic species.
- Cyclization : The allylsilyl alcohol attacks the oxocarbenium ion, forming a six-membered transition state.
- Desilylation : The silyl group is removed via hydrolysis, yielding the dihydropyran intermediate.
For example, treatment of this compound with trifluoroacetic acid (TFA) in DCM at 0°C induces cyclization to a tetrahydropyran derivative, which is subsequently oxidized and reduced to regenerate the alcohol functionality.
Mitsunobu Reaction for Etherification
The Mitsunobu reaction is employed to install the silyl group onto preformed alcohol substrates. This method utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) to facilitate the coupling of alcohols with dimethyl(phenyl)silyl halides.
Procedure
A mixture of 3-buten-1-ol (30.5 mmol), dimethyl(phenyl)silyl chloride (30.5 mmol), and DIAD (30.5 mmol) in THF is stirred at −20°C for 1 hour, followed by 22 hours at room temperature. Chromatography on silica gel (15–30% ethyl acetate/hexanes) affords the product in 56% yield.
Advantages
- High Functional Group Tolerance : Compatible with nitro, ester, and hydroxy groups.
- Mild Conditions : Avoids strong acids or bases that could degrade the silyl moiety.
Comparative Analysis of Methods
| Method | Yield (%) | Diastereoselectivity | Key Advantage |
|---|---|---|---|
| Silylation of Enolates | 55–74 | N/A | Simplicity, scalability |
| Peterson Elimination | 43–79 | >95:5 | Stereocontrol |
| Silyl-Prins Cyclization | 37–46 | 70:30 | Access to cyclic derivatives |
| Mitsunobu Reaction | 56 | N/A | Functional group compatibility |
Critical Observations
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-3-enal or 4-[Dimethyl(phenyl)silyl]but-3-enoic acid.
Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.
Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-3-en-1-yl chloride or bromide.
Scientific Research Applications
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of silicone-based materials and coatings, providing enhanced properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the silyl group and the hydroxyl group. The silyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and additions. The hydroxyl group can act as a nucleophile or be converted into other functional groups, expanding the compound’s reactivity.
Comparison with Similar Compounds
Key Differences :
- Substituent Type : The target’s silyl group (SiMe₂Ph ) is bulkier and more lipophilic than methoxy-substituted phenyl rings. Methoxy groups donate electrons via resonance, while silyl groups donate via inductive effects .
- Positional Effects : In , the substituent is on position 1, altering the electronic environment near the hydroxyl group, whereas the target’s substituent is distal to the hydroxyl.
Physical and Chemical Properties
Q & A
Q. What role does it play in medicinal chemistry intermediates?
- Application : The hydroxyl and silyl groups serve as handles for further functionalization (e.g., Mitsunobu reactions to install amines or ethers). Analogous compounds show immunostimulant properties in Zingiber cassumunar extracts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
